molecular formula C8H15ClN4 B1450500 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride CAS No. 1820639-22-2

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Cat. No. B1450500
M. Wt: 202.68 g/mol
InChI Key: ZPDZWDYVBYKBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-22-2 . It has a molecular weight of 202.69 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 202.69 . The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, similar to the one mentioned, have been explored for their potential in drug development due to their broad spectrum of biological activities. A literature review focusing on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives highlighted their significance in preparing new drugs. These compounds have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013). The research underlines the ongoing interest in developing novel triazoles for therapeutic applications, reflecting the compound 's potential utility in scientific research targeting various diseases.

Advances in Triazole Synthesis

In another study focusing on the eco-friendly synthesis of triazoles, advances in copper-catalyzed azide-alkyne cycloadditions (CuAAC) were reviewed. This method is significant for the click chemistry synthesis of 1,2,3-triazoles, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures. The study emphasizes the importance of developing new, more efficient, and sustainable methods for preparing triazoles, considering current environmental and energy-saving concerns (de Souza et al., 2019). This research directly relates to the synthesis and application of compounds like 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride, showcasing the scientific community's effort to discover and utilize triazole derivatives more effectively.

Triazole and Piperidine in Corrosion Inhibition

The application of triazole derivatives extends beyond medicinal chemistry into materials science. For instance, 1,2,3-triazole derivatives have been reviewed for their role as corrosion inhibitors for metal surfaces. The review highlighted the efficiency of these compounds in protecting steels, copper, iron, and aluminum against corrosion in aggressive media. This application is particularly relevant for industrial and engineering fields, showcasing the versatility of triazole derivatives in various scientific research areas (Hrimla et al., 2021).

properties

IUPAC Name

3-(triazol-2-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZWDYVBYKBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 2
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 3
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 4
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 5
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 6
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.